NO Inhibition: Head-to-Head vs. Scutebarbatine X
Scutebarbatine W inhibits nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated BV2 microglial cells with an IC50 of 34.7 μM [1]. In the same assay and publication, Scutebarbatine X (compound 8), a closely related 13-spiro neo-clerodane analog, exhibited a significantly more potent IC50 of 27.4 μM [1]. This direct head-to-head comparison establishes a clear potency differential of 7.3 μM within the same experimental context.
Reported potency differential context; supports compound selection for NO pathway assays.
LPS-stimulated BV2 microglial cells
| Evidence Dimension | Inhibition of NO production (IC50) |
|---|---|
| Target Compound Data | 34.7 μM |
| Comparator Or Baseline | Scutebarbatine X: 27.4 μM |
| Quantified Difference | Scutebarbatine X is 7.3 μM (approx. 1.27-fold) more potent |
| Conditions | LPS-stimulated BV2 microglial cells |
Why This Matters
This direct, within-study comparison provides the most reliable basis for selecting the appropriate compound for studies focused on the NO pathway, highlighting that Scutebarbatine X offers superior potency in this specific assay.
- [1] Lee, S. R.; Kim, M.-S.; Kim, S.; Hwang, K. W.; Park, S.-Y. Constituents from Scutellaria barbata Inhibiting Nitric Oxide Production in LPS-Stimulated Microglial Cells. Chem. Biodivers. 2017, 14 (11), e1700231. View Source
